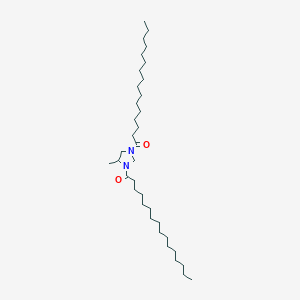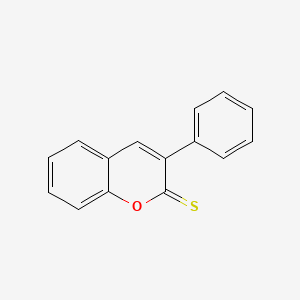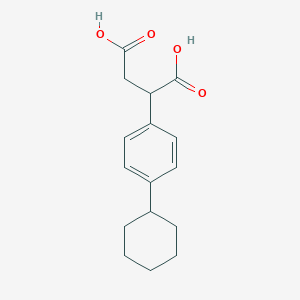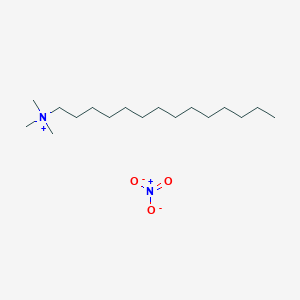
N,N,N-Trimethyltetradecan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyltetradecan-1-aminium nitrate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications requiring emulsification, solubilization, and antimicrobial activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyltetradecan-1-aminium nitrate can be synthesized through the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with nitrate. The reaction typically involves:
Quaternization: Tetradecan-1-amine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures.
Anion Exchange: The resulting quaternary ammonium iodide is then subjected to anion exchange using a nitrate salt, such as sodium nitrate or silver nitrate, to replace the iodide ion with a nitrate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of tetradecan-1-amine and methyl iodide are reacted in industrial reactors.
Continuous Anion Exchange: The quaternary ammonium iodide is continuously passed through an ion-exchange column containing nitrate ions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The nitrate ion can be substituted with other anions through ion-exchange processes.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Ion-Exchange Reagents: Sodium nitrate, silver nitrate, and other nitrate salts are commonly used for anion exchange.
Solvents: Organic solvents like acetone, ethanol, and water are used depending on the reaction requirements.
Major Products
The major products formed from these reactions include different quaternary ammonium salts with various anions, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in ion-pair chromatography.
Biology: Employed in cell lysis and protein extraction due to its surfactant properties.
Medicine: Acts as an antimicrobial agent in various formulations.
Industry: Utilized in the production of emulsifiers, antistatic agents, and disinfectants
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium nitrate involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Hexadecyltrimethylammonium bromide: Used in similar applications as N,N,N-Trimethyltetradecan-1-aminium nitrate.
Uniqueness
This compound is unique due to its specific chain length and nitrate anion, which can influence its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
30862-45-4 |
|---|---|
Molekularformel |
C17H38N2O3 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
trimethyl(tetradecyl)azanium;nitrate |
InChI |
InChI=1S/C17H38N.NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1(3)4/h5-17H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
WDTWDNVVUFJJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


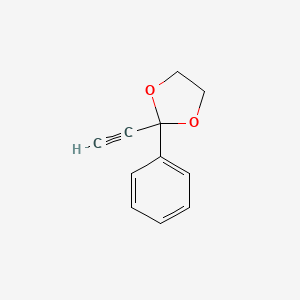
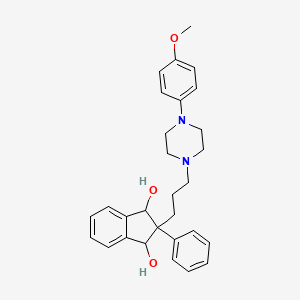
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
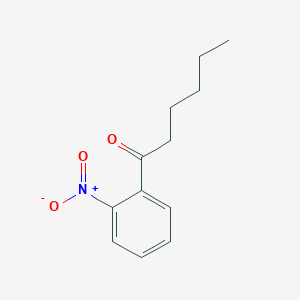
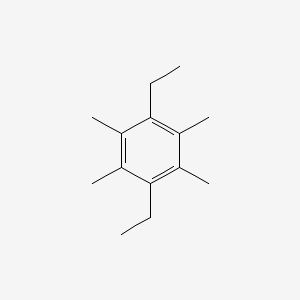
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)


